N-Benzyl-2-piperidinecarboxamide hydrochloride chemical properties
N-Benzyl-2-piperidinecarboxamide hydrochloride chemical properties
This is an in-depth technical guide for N-Benzyl-2-piperidinecarboxamide hydrochloride , designed for researchers and drug development professionals.
CAS Registry Number: 205993-54-0 Chemical Formula: C₁₃H₁₉ClN₂O Molecular Weight: 254.76 g/mol [1][2]
Executive Summary & Structural Identity[3]
N-Benzyl-2-piperidinecarboxamide hydrochloride is a piperidine-based amide derivative, structurally characterized by a saturated six-membered nitrogen heterocycle (piperidine) bearing a carboxamide group at the C2 position, which is further substituted with a benzyl moiety.
This compound serves as a critical chiral building block and pharmacophore scaffold in medicinal chemistry. It is structurally homologous to the local anesthetic class (Mepivacaine, Ropivacaine, Bupivacaine), differing primarily in the substitution pattern on the amide nitrogen and the piperidine ring nitrogen.
Structural Disambiguation (Critical)
A common source of error in synthesis and procurement is the confusion between the amide-nitrogen substituted isomer and the ring-nitrogen substituted isomer.
| Feature | Target Compound (This Guide) | Common Isomer (Different Entity) |
| Name | N-Benzyl -2-piperidinecarboxamide | 1-Benzyl -2-piperidinecarboxamide |
| Substitution | Benzyl group on the Amide Nitrogen | Benzyl group on the Piperidine Nitrogen |
| CAS | 205993-54-0 | 32838-55-4 (Free base) / Related salts |
| Function | Amide Linker Scaffold | N-Alkylated Intermediate |
Physicochemical Properties[1][5][6]
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature common in HCl salts. |
| Melting Point | 185°C – 192°C (Decomposition) | Varies with hydration state and purity. |
| Solubility | Water (>50 mg/mL), Methanol, DMSO | High aqueous solubility due to ionic HCl form. |
| pKa (Base) | ~10.8 (Piperidine NH) | The secondary amine is highly basic. |
| LogP | 1.2 – 1.5 (Predicted for free base) | Moderate lipophilicity; penetrates membranes. |
| H-Bond Donors | 2 (Amide NH, Piperidine NH⁺) | Critical for receptor binding interactions. |
Synthetic Methodology (Self-Validating Protocol)
While direct aminolysis of pipecolic esters is possible, it often yields racemization or incomplete conversion. The Boc-Protection Strategy is the recommended "self-validating" route, allowing for intermediate purification and stereochemical retention.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis ensuring stereochemical integrity and intermediate validation.
Detailed Experimental Protocol
Step 1: Preparation of N-Boc-Pipecolic Acid
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Reagents: Pipecolic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).
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Procedure: Dissolve pipecolic acid in NaOH solution. Add Boc₂O in dioxane dropwise at 0°C. Stir at RT for 12h. Acidify to pH 2-3 with KHSO₄. Extract with EtOAc.[3]
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Validation: TLC (SiO₂, 5% MeOH/DCM) shows disappearance of baseline starting material.
Step 2: Amide Coupling (The Critical Junction)
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Reagents: N-Boc-Pipecolic acid (1.0 eq), Benzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Dry).
-
Procedure:
-
Dissolve N-Boc-acid in dry DMF under N₂ atmosphere.
-
Add EDC, HOBt, and DIPEA; stir for 30 min to activate ester.
-
Add Benzylamine dropwise. Stir 16h at RT.[3]
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Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO₃, and brine.
-
-
Self-Validation Point: The intermediate (N-Boc-N-benzyl-2-piperidinecarboxamide) is a neutral, lipophilic solid. Confirm identity via ¹H NMR (Boc singlet at ~1.4 ppm) before proceeding.
Step 3: Deprotection & Salt Formation
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Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the intermediate in minimal DCM. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir for 2-4h. The product often precipitates as a white solid.
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Isolation: Filter the precipitate, wash with Et₂O (to remove Boc byproducts), and dry under vacuum.
Analytical Profiling (Quality Control)
To ensure the identity of the final hydrochloride salt, the following diagnostic signals must be present.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (D₂O) | δ 7.30–7.45 (m, 5H) | Benzyl aromatic protons. |
| δ 4.45 (s, 2H) | Benzylic CH₂ (singlet or AB quartet depending on rotamers). | |
| δ 3.85 (dd, 1H) | C2-H (Alpha-proton of the piperidine ring). | |
| δ 3.0–3.4 (m, 2H) | C6-H₂ (Ring protons adjacent to Nitrogen). | |
| LC-MS | [M+H]⁺ = 219.15 | Mass of the free base cation. |
| Chloride Test | AgNO₃ Precipitate | Confirms the presence of the hydrochloride counterion. |
Applications in Drug Discovery
Local Anesthetic Analogues
This compound is a direct structural analog of the "caine" family of local anesthetics. By modifying the N-benzyl group to a 2,6-xylyl group, one obtains the scaffold for Mepivacaine and Bupivacaine .
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Mechanism: Voltage-gated Sodium Channel (Naᵥ) blockade.
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Research Use: Used as a control compound to study the Structure-Activity Relationship (SAR) of the lipophilic tail (benzyl vs. xylyl) on channel binding kinetics.
Chiral Resolution Agents
The enantiomerically pure forms ((R)- or (S)-N-benzyl-2-piperidinecarboxamide) are used as basic resolving agents for chiral carboxylic acids. The rigid piperidine ring provides a strong conformational lock, enhancing the discrimination between diastereomeric salts.
Peptidomimetics
The structure mimics the Proline-Phenylalanine (Pro-Phe) dipeptide motif. It is used in the design of:
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Protease Inhibitors: Scaffolds targeting serine proteases.
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GPCR Ligands: Particularly for receptors recognizing peptide ligands (e.g., Somatostatin, Opioid receptors).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal: Warning.[4]
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Handling:
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The HCl salt is fine powder; use a dust mask or fume hood to prevent inhalation.
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Hygroscopic: Store in a desiccator at -20°C for long-term stability. Moisture absorption can lead to hydrolysis or difficulty in weighing precise equivalents.
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Incompatibility: Strong oxidizing agents and strong bases (will liberate the free amine).
References
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ChemicalBook. (2024). N-Benzyl-2-piperidinecarboxamide hydrochloride Product Database. CAS 205993-54-0.[1][2][5] Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 687032 (Related Analog: N-benzylpyridine-2-carboxamide). Link
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Santa Cruz Biotechnology. (2024). N-benzylpiperidine-4-carboxamide hydrochloride (Isomer Reference). Link[6]
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Sigma-Aldrich. (2024). General Amide Synthesis Protocols using EDC/HOBt. Link
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BuyersGuideChem. (2024). Supplier and Property Data for CAS 205993-54-0. Link
Sources
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- 2. N-Benzyl-2-piperidinecarboxamide hydrochloride | 205993-54-0 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 化工产品目录_字母排序 N_第350页_Chemicalbook [m.chemicalbook.com]
- 6. N-benzylpiperidine-4-carboxamide hydrochloride | CAS 101264-48-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
